molecular formula C18H19N3O3S B410665 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide

4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide

Cat. No.: B410665
M. Wt: 357.4g/mol
InChI Key: YVDLMQCWRXYCBG-UHFFFAOYSA-N
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Description

4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with a methyl group and a phenoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(2-methylphenoxy)acetic acid in the presence of a base to form the corresponding ester. The ester is subsequently converted to the amide by reaction with ammonia or an amine. Finally, the amide is treated with a thiocarbamoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)benzamide: Unique due to its specific substitution pattern and functional groups.

    2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide: Similar structure but different substitution pattern.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar core structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4g/mol

IUPAC Name

4-methyl-N-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioyl]benzamide

InChI

InChI=1S/C18H19N3O3S/c1-12-7-9-14(10-8-12)17(23)19-18(25)21-20-16(22)11-24-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25)

InChI Key

YVDLMQCWRXYCBG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2C

Origin of Product

United States

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